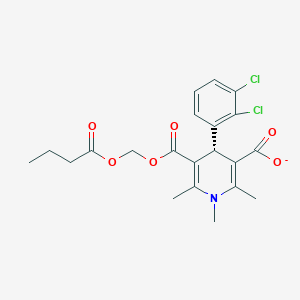
(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Butanoyloxy Group: This step may involve esterification reactions where butanoic acid or its derivatives react with the hydroxyl group on the dihydropyridine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, ammonia.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound can be used to study the effects of dihydropyridine derivatives on cellular processes, particularly those involving calcium channels.
Medicine
Medically, dihydropyridine derivatives are known for their role as calcium channel blockers
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate likely involves the inhibition of calcium channels. By binding to these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine derivative for hypertension.
Felodipine: Known for its long-acting effects in treating high blood pressure.
Uniqueness
(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Properties
Molecular Formula |
C21H22Cl2NO6- |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
(4R)-5-(butanoyloxymethoxycarbonyl)-4-(2,3-dichlorophenyl)-1,2,6-trimethyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(28)17-12(3)24(4)11(2)16(20(26)27)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18H,5,7,10H2,1-4H3,(H,26,27)/p-1/t18-/m1/s1 |
InChI Key |
LCXNZUUKEOUORD-GOSISDBHSA-M |
Isomeric SMILES |
CCCC(=O)OCOC(=O)C1=C(N(C(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-])C)C)C |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(N(C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-])C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















